Home > Products > Screening Compounds P96819 > (S,R,S)-AHPC-amido-C5-acid
(S,R,S)-AHPC-amido-C5-acid -

(S,R,S)-AHPC-amido-C5-acid

Catalog Number: EVT-8236044
CAS Number:
Molecular Formula: C29H40N4O6S
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S,R,S)-AHPC-amido-C5-acid is a chiral compound characterized by its specific stereochemistry, denoted as (S,R,S). This compound is notable for its incorporation of a von Hippel-Lindau (VHL) ligand, which is pivotal in the context of E3 ubiquitin ligases and PROTAC (Proteolysis Targeting Chimeras) technology. The compound's molecular formula is C29H40N4O6SC_{29}H_{40}N_{4}O_{6}S and it has a molecular weight of approximately 572.72 g/mol .

Source and Classification

(S,R,S)-AHPC-amido-C5-acid is synthesized from various starting materials through complex organic reactions. It falls under the category of amido acids and is classified as a chiral building block, which is essential in the synthesis of more complex organic molecules. The compound serves as a crucial component in medicinal chemistry and biological research due to its unique structural properties and potential applications in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S,R,S)-AHPC-amido-C5-acid typically involves multiple steps:

  1. Preparation of Intermediates: This initial stage includes synthesizing key intermediates necessary for the final product.
  2. Coupling Reaction: The final step involves coupling these intermediates under controlled reaction conditions to yield (S,R,S)-AHPC-amido-C5-acid.

The synthesis may utilize advanced techniques such as continuous flow reactors to optimize yield and purity, alongside automated synthesis systems for efficiency .

Molecular Structure Analysis

Structure and Data

The molecular structure of (S,R,S)-AHPC-amido-C5-acid can be represented by the following features:

  • Molecular Formula: C29H40N4O6SC_{29}H_{40}N_{4}O_{6}S
  • Molecular Weight: 572.72 g/mol
  • CAS Number: 2162120-87-6

The compound's stereochemistry is critical, with the (S,R,S) configuration influencing its chemical reactivity and biological interactions .

Chemical Reactions Analysis

Reactions and Technical Details

(S,R,S)-AHPC-amido-C5-acid can participate in several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives using agents like potassium permanganate.
  • Reduction: Reduction reactions can modify functional groups within the compound, often employing sodium borohydride or lithium aluminum hydride.
  • Substitution: It can undergo substitution reactions where one functional group is replaced by another, utilizing nucleophiles or halogens.

The specific conditions such as temperature, solvent choice, and pH are meticulously controlled to achieve desired outcomes .

Mechanism of Action

The mechanism of action for (S,R,S)-AHPC-amido-C5-acid primarily involves its interaction with specific molecular targets, including receptors or enzymes. This compound may modulate enzyme activity or bind to cellular receptors, initiating various biochemical pathways. The precise mechanisms depend on the context in which the compound is applied, particularly in therapeutic settings where it may influence signal transduction pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Purity: Approximately 97.84%
  • Storage Conditions: Should be stored at -20°C in a dry environment away from light to maintain stability.
  • Solubility: Solubility data typically indicates compatibility with various organic solvents, which is essential for its application in synthesis and research.

These properties are crucial for ensuring the compound's effectiveness in experimental settings .

Applications

(S,R,S)-AHPC-amido-C5-acid has diverse applications across several scientific fields:

  • Chemistry: Serves as a chiral building block for synthesizing complex molecules.
  • Biology: Investigated for potential roles in biological systems, particularly regarding interactions with biomolecules.
  • Medicine: Explored for therapeutic potential, particularly in drug development as a pharmacological tool.
  • Industry: Utilized in producing specialty chemicals and materials that leverage its unique properties.
Introduction to (S,R,S)-AHPC-amido-C5-acid in Targeted Protein Degradation

Molecular Targets and Mechanism of Action in Ubiquitin-Proteasome System Recruitment

(S,R,S)-AHPC-amido-C5-acid operates within the ubiquitin-proteasome pathway, a conserved cellular mechanism for protein homeostasis. The compound’s structure comprises two key domains:

  • VHL Ligand Domain: Derived from (S,R,S)-AHPC, this segment binds with high affinity to the substrate recognition subunit of the VHL E3 ubiquitin ligase complex.
  • Linker Domain: A 5-carbon alkyl chain (pentanoic acid) terminated with a carboxylic acid group, enabling conjugation to target protein ligands via amide bond formation [1] [3].

As part of a PROTAC molecule, (S,R,S)-AHPC-amido-C5-acid acts as a molecular bridge. Its VHL domain recruits the VHL E3 ligase complex, while the opposite end (coupled to a target protein binder) engages a protein of interest. This forced proximity induces ubiquitin transfer from the E3 ligase to the target protein, tagging it for recognition and degradation by the 26S proteasome. The catalytic nature of this process allows sustained degradation even at low compound concentrations, offering advantages over traditional occupancy-driven inhibitors [4] [7].

Figure 1: Mechanism of PROTAC-Mediated Degradation

1. PROTAC (incorporating (S,R,S)-AHPC-amido-C5-acid) binds target protein.  2. VHL E3 ligase complex recruited via (S,R,S)-AHPC domain.  3. Ubiquitin (Ub) transferred from E3 ligase to target protein.  4. Polyubiquitinated target protein degraded by proteasome.  5. PROTAC recycled for further catalytic cycles.  

Role of E3 Ligase Recruitment in PROTAC Design: VHL-Specific Binding Dynamics

The efficacy of PROTACs hinges on precise E3 ligase recruitment, and (S,R,S)-AHPC-amido-C5-acid specifically engages the VHL complex—a clinically validated ligase in TPD. Key aspects include:

  • Stereochemical Specificity: The (S,R,S) configuration of the AHPC moiety is critical for maintaining high-affinity interactions with the hydrophobic binding pocket of VHL. Alterations in stereochemistry disrupt this binding, diminishing degradation efficiency [1] [5].
  • Linker Optimization: The C5 (pentanoic acid) linker balances flexibility and length, enabling optimal spatial positioning between the E3 ligase and the target protein. This length mitigates steric clashes while allowing efficient ternary complex formation. Comparative studies suggest C5 linkers outperform shorter (e.g., C2) variants in degrading structurally constrained targets [3] [6].
  • Thermodynamic Cooperativity: Successful degradation requires formation of a stable ternary complex (PROTAC–VHL–target protein). The (S,R,S)-AHPC domain enhances this cooperativity by minimizing entropic penalties during complex assembly, as confirmed in surface plasmon resonance studies [4].

Table 2: Impact of Linker Length on PROTAC Efficacy

Linker TypeLength (Atoms)FlexibilityTarget Degradation Efficiency
C2-acid2LowModerate
C5-acid5ModerateHigh
PEG2-Alkyne~10 (with O atoms)HighVariable

Historical Development of VHL Ligands in Chemical Biology and Drug Discovery

The evolution of (S,R,S)-AHPC-amido-C5-acid reflects broader advancements in VHL ligand design:

  • Early VHL Binders: Initial ligands (e.g., peptide fragments of hypoxia-inducible factor 1α (HIF-1α), the natural VHL substrate) suffered from poor cell permeability and metabolic instability. These limitations spurred development of non-peptidic ligands [4] [7].
  • Hydroxyproline-Based Ligands: VH032, a minimal hydroxyproline derivative, emerged as a potent VHL binder. Structural optimization yielded (S,R,S)-AHPC (also termed VH101), exhibiting enhanced binding affinity (Kd < 100 nM) and proteolytic stability. This compound became the foundational scaffold for VHL-directed PROTACs [2] [5].
  • Linker Integration: To convert VHL binders into PROTAC modules, alkyl linkers (e.g., C2, C5) and polyethylene glycol (PEG) chains were incorporated. (S,R,S)-AHPC-amido-C5-acid represents a refinement where the pentanoic acid linker optimizes solubility and synthetic flexibility while preserving VHL binding [1] [6].
  • Clinical Translation: PROTACs using VHL ligands, including derivatives of (S,R,S)-AHPC-amido-C5-acid (e.g., XY028-133/HY-129180), have entered preclinical studies for oncology and neurodegenerative diseases, validating the therapeutic potential of this chemical scaffold [1] [3].

Figure 2: Evolution of VHL Ligands for PROTAC Design

Natural substrate (HIF-1α)  ↓  Peptide-based ligands  ↓  Small-molecule ligands (VH032)  ↓  Optimized binders ((S,R,S)-AHPC)  ↓  Linker-conjugates ((S,R,S)-AHPC-amido-C5-acid)  ↓  Functional PROTACs (e.g., XY028-133)  

Properties

Product Name

(S,R,S)-AHPC-amido-C5-acid

IUPAC Name

7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid

Molecular Formula

C29H40N4O6S

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C29H40N4O6S/c1-18-25(40-17-31-18)20-12-10-19(11-13-20)15-30-27(38)22-14-21(34)16-33(22)28(39)26(29(2,3)4)32-23(35)8-6-5-7-9-24(36)37/h10-13,17,21-22,26,34H,5-9,14-16H2,1-4H3,(H,30,38)(H,32,35)(H,36,37)/t21-,22+,26-/m1/s1

InChI Key

LYAMSRXTXVKKIC-TVZXLZGTSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.